molecular formula C9H6F3IO3 B1411827 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1698670-68-6

4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B1411827
CAS No.: 1698670-68-6
M. Wt: 346.04 g/mol
InChI Key: SZCCGFBWLBEVBL-UHFFFAOYSA-N
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Description

4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of an iodine atom and a trifluoroethoxy group attached to the benzene ring. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid typically involves the iodination of 3-(2,2,2-trifluoroethoxy)benzoic acidThe reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using automated reactors. These reactors ensure precise control over reaction parameters, leading to high yields and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form deiodinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids with different functional groups replacing the iodine atom.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include deiodinated benzoic acids.

Scientific Research Applications

4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethoxy)benzoic acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    4-Iodo-3-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoroethoxy group, leading to variations in physical and chemical properties .

Uniqueness

4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both the iodine atom and the trifluoroethoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-iodo-3-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO3/c10-9(11,12)4-16-7-3-5(8(14)15)1-2-6(7)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCCGFBWLBEVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OCC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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